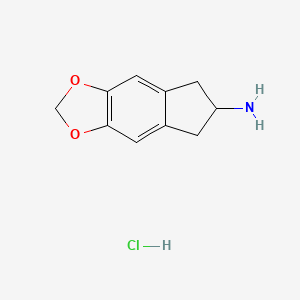

MDAI (hydrochloride)

Vue d'ensemble

Description

Synthesis Analysis

The chemical structure of MDAI is indirectly derived from that of the illicit drug MDA . MDAI can be produced from 3-(3,4-methylenedioxyphenyl)propionic acid which is converted to the acid chloride and then heated to produce 5,6-Methylenedioxy-1-indanone . Treatment of the indanone with amyl nitrite in methanol with HCl afforded the hydroxyimino ketone . This is reduced to the 2-aminoindan following a modification of Nichols’ earlier method from a paper discussing DOM analogues .Chemical Reactions Analysis

MDAI has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine with IC50 values of 512 nM, 5,920 nM, and 1,426 nM, respectively . This demonstrates that MDAI has selective affinity for the serotonin transporter (SERT) .Applications De Recherche Scientifique

Neuroscience Research

MDAI (hydrochloride) is utilized in neuroscience to study the effects of serotonin release in the brain. It acts as a non-neurotoxic and highly selective serotonin releasing agent (SSRA), which makes it a valuable tool for investigating the role of serotonin in mood regulation, anxiety, and neuroplasticity .

Pharmacology

In pharmacological studies, MDAI is used to understand the reuptake inhibition of neurotransmitters. It has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine, which provides insights into the development of new therapeutic agents for treating psychiatric disorders .

Clinical Research

MDAI’s similarity to MDMA, without the associated neurotoxicity, makes it a candidate for clinical research. Studies have investigated its psychoactive effects and potential therapeutic applications, such as in psychotherapy for PTSD, where it could facilitate emotional engagement without harmful side effects .

Toxicology Studies

Toxicology research employs MDAI to understand its safety profile and potential toxic effects. Although it is non-neurotoxic when administered alone, MDAI can produce significant serotonin neurotoxicity when combined with dopaminergic agents, which is crucial for assessing its abuse potential and risks .

Analytical Chemistry

MDAI (hydrochloride) serves as an analytical reference standard in forensic toxicology. It aids in the identification and quantification of substances within biological samples, helping to detect the use of illicit drugs and contributing to legal and clinical investigations .

Behavioral Studies

Behavioral studies use MDAI to examine its effects on locomotor activity and sensorimotor gating. Such research provides valuable data on how serotonin release affects behavior, which can be applied to developing treatments for behavioral disorders .

Molecular Biology

Psychopharmacology

MDAI is important in psychopharmacology for modeling the effects of MDMA-like compounds. It helps in understanding the psychotropic profile of new psychoactive substances and their potential impact on human cognition and emotion .

Mécanisme D'action

Target of Action

Mode of Action

MDAI has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine with IC50 values of 512 nM, 5,920 nM, and 1,426 nM, respectively . This demonstrates that MDAI has selective affinity for the serotonin transporter (SERT). In animals treated with reserpine and MDAI, greater extracellular concentrations of monoamine neural transmitters resulted, most significantly serotonin . This result indicates that MDAI is a potent releaser of serotonin, while effectively inhibiting the reuptake of serotonin .

Biochemical Pathways

MDAI affects the biochemical pathways related to the release and reuptake of serotonin . By inhibiting the reuptake of serotonin, MDAI increases the concentration of serotonin in the synaptic cleft, leading to prolonged neurotransmission . This can result in various downstream effects, including mood elevation and increased sociability, which are characteristic of entactogens .

Pharmacokinetics

Like other psychoactive substances, it is likely that mdai is absorbed orally and distributed throughout the body, particularly to areas with high concentrations of serotonin transporters .

Result of Action

Action Environment

Propriétés

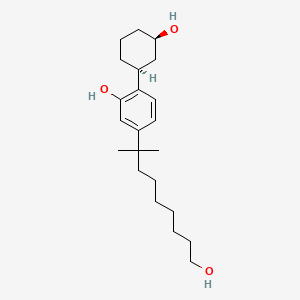

IUPAC Name |

6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c11-8-1-6-3-9-10(13-5-12-9)4-7(6)2-8;/h3-4,8H,1-2,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZYWEZDXRXACY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC3=C(C=C21)OCO3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101348193 | |

| Record name | 6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-6-amine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MDAI (hydrochloride) | |

CAS RN |

155344-90-4 | |

| Record name | Mdai hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155344904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-6-amine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MDAI HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47MXF5BD24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-fluoro-N-phenyl-[1,1':3',1''-Terphenyl]-4'-aMine](/img/structure/B594041.png)

![Ethanone, 1-[2-(2-propynyl)cyclohexyl]-, cis-(9CI)](/img/structure/B594052.png)